In-Depth Technical Guide to the Physicochemical Properties of DL-Valine-d2
In-Depth Technical Guide to the Physicochemical Properties of DL-Valine-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of DL-Valine-d2, a deuterated isotopologue of the essential branched-chain amino acid, valine. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are utilizing stable isotope-labeled compounds in their work. The guide details available data, outlines relevant experimental protocols, and visualizes key metabolic pathways and experimental workflows.
Core Physicochemical Properties
Deuterium-labeled compounds, such as DL-Valine-d2, are powerful tools in metabolic research, pharmacokinetic studies, and structural biology.[1][2] The substitution of hydrogen with deuterium can influence a drug's pharmacokinetic and metabolic properties.[1][2] While comprehensive experimental data for DL-Valine-d2 is not extensively published, the following tables summarize the available information and provide data for the non-labeled DL-Valine for comparative purposes.
General and Physical Properties
| Property | DL-Valine-d2 | DL-Valine (non-labeled) |
| Molecular Formula | C₅H₉D₂NO₂[3] | C₅H₁₁NO₂[] |
| Molecular Weight | 119.16 g/mol [3] | 117.15 g/mol [5][6] |
| Exact Mass | 119.09 g/mol [1] | 117.079 g/mol [5] |
| Appearance | Solid at room temperature[1] | White crystalline powder[7][8] |
| Melting Point | Not specified | ~295-315 °C (decomposes)[][7][8][9] |
| Boiling Point | Not specified | Not specified |
| Isotopic Purity | ≥98 atom % D[3] | Not applicable |
Solubility and Partitioning
| Property | DL-Valine-d2 | DL-Valine (non-labeled) |
| Solubility in Water | Not specified | 50 mg/mL (with heating and sonication)[6], Soluble[5] |
| Solubility in Organic Solvents | May dissolve in DMSO, Ethanol, or DMF[1] | Insoluble in ether, almost insoluble in ethanol[5][7] |
| LogP | 0.754[1] | -2.3[5] |
Acid-Base Properties
| Property | DL-Valine-d2 | DL-Valine (non-labeled) |
| pKa (Strongest Acidic) | Not specified | 2.72[10] |
| pKa (Strongest Basic) | Not specified | 9.6[10] |
Experimental Protocols
Determination of Deuteration Level and Isotopic Purity
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
A common method to confirm the level of deuterium incorporation is through ¹H and ²H NMR spectroscopy.[11]
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Sample Preparation: Dissolve a precisely weighed sample of the deuterated amino acid in a suitable deuterated solvent (e.g., D₂O).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The reduction in the integral of the proton signal at the deuterated position relative to a non-deuterated internal standard or other non-deuterated protons in the molecule allows for the calculation of the deuteration percentage.
-
²H NMR Analysis: Acquire a ²H NMR spectrum. The presence of a signal corresponding to the deuterium atom at the expected chemical shift confirms the position of deuteration. The integral of this signal can be used to quantify the deuterium content.
Solubility Determination
Methodology: Saturation Shake-Flask Method
-
Procedure: Add an excess amount of DL-Valine-d2 to a known volume of the solvent of interest (e.g., water, DMSO) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge or filter the solution to remove undissolved solid. A known volume of the supernatant is then carefully removed and the concentration of the dissolved DL-Valine-d2 is determined using a suitable analytical technique, such as LC-MS or NMR with an internal standard.
pKa Determination
Methodology: Potentiometric Titration
-
Procedure: Dissolve a known amount of DL-Valine-d2 in deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), or vice versa.
-
Data Analysis: Record the pH of the solution after each addition of the titrant. The pKa values can be determined from the resulting titration curve, corresponding to the pH at the half-equivalence points.
Metabolic Pathway of Valine
Valine, as a branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and energy metabolism.[12][13] The catabolism of valine primarily occurs in skeletal muscle and involves two main steps: transamination and oxidative decarboxylation.[12][14] The final product, propionyl-CoA, can then enter the tricarboxylic acid (TCA) cycle.[12][14]
Caption: Catabolic pathway of valine.
Experimental Workflow: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable isotope-labeled amino acids like DL-Valine-d2 are integral to quantitative proteomics techniques such as SILAC.[15][16] This workflow allows for the differential labeling of cell populations to accurately quantify protein abundance changes.
References
- 1. DL-Valine-d2 I CAS#: 83181-79-7 I deuterium labeled DL-Valine I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DL-Valine-2,3-d2 | CDN-D-2920-0.01G | LGC Standards [lgcstandards.com]
- 5. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-Valine | 72-18-4 [chemicalbook.com]
- 8. DL -Valine = 97 516-06-3 [sigmaaldrich.com]
- 9. DL-Valine | 516-06-3 [chemicalbook.com]
- 10. Human Metabolome Database: Showing metabocard for D-Valine (HMDB0250806) [hmdb.ca]
- 11. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Valine - Wikipedia [en.wikipedia.org]
- 15. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 16. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
